molecular formula C11H14O2 B371711 1-(4-Methoxy-2,6-dimethylphenyl)ethanone CAS No. 60999-76-0

1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Cat. No. B371711
CAS RN: 60999-76-0
M. Wt: 178.23g/mol
InChI Key: LOQOGGQUEVRUSS-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-2,6-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-2,6-dimethylphenyl)ethanone” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C12H16O2/c1-8-5-11(7-14-4)6-9(2)12(8)10(3)13/h5-6H,7H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxy-2,6-dimethylphenyl)ethanone” are as follows :

Scientific Research Applications

Lignin Model Compound Studies

The study by Yokoyama (2015) on the acidolysis of lignin model compounds, including those with methoxy groups, highlights the importance of understanding the chemical behavior of methoxy-substituted phenyl compounds in the context of lignin degradation. This research is crucial for advancing biomass conversion technologies, potentially impacting biofuel production and materials science (Yokoyama, 2015).

Pharmacological Activities of Paeonol Derivatives

Wang et al. (2020) review the structure modification of paeonol, a compound related to methoxy-phenyl-ethanones, and its derivatives, showing a wide range of pharmacological activities. Such studies underscore the relevance of methoxy-substituted compounds in drug discovery, particularly for their anti-inflammatory and antioxidant properties (Wang et al., 2020).

Treatment of Organic Pollutants

Husain & Husain (2007) discuss the role of enzymes and redox mediators in degrading recalcitrant organic pollutants, including those involving methoxy-substituted compounds. This research has implications for environmental remediation and the treatment of industrial effluents, pointing to the utility of such compounds in enhancing degradation efficiency (Husain & Husain, 2007).

Synthesis and Applications of Hydroxycoumarins

Yoda et al. (2019) review the chemistry of hydroxycoumarins, detailing synthesis methods that often use methoxy-phenyl-ethanone derivatives as starting materials. The diverse applications of hydroxycoumarins in organic synthesis, materials science, and as pharmaceutical intermediates highlight the importance of methoxy-substituted phenyl compounds (Yoda et al., 2019).

properties

IUPAC Name

1-(4-methoxy-2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQOGGQUEVRUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2,6-dimethylphenyl)ethanone

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